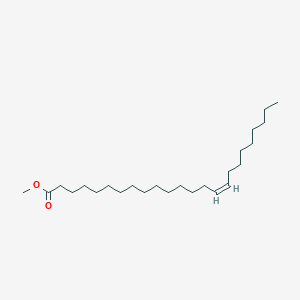

Nervonic acid methyl ester

Descripción general

Descripción

El Éster Metílico del Ácido Nervónico, también conocido como Metil cis-15-tetracosenoato, es un éster metílico de ácido graso derivado del ácido nervónico. El ácido nervónico es un ácido graso monoinsaturado de cadena muy larga que se encuentra principalmente en la sustancia blanca del cerebro de los mamíferos. Juega un papel crucial en el desarrollo del cerebro y la reparación y regeneración de las fibras nerviosas . El Éster Metílico del Ácido Nervónico se utiliza a menudo en la investigación científica y las aplicaciones industriales debido a sus propiedades únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Éster Metílico del Ácido Nervónico se puede sintetizar mediante la esterificación del ácido nervónico con metanol en presencia de un catalizador ácido. La reacción típicamente implica calentar ácido nervónico y metanol con un ácido fuerte como el ácido sulfúrico para formar el éster. Las condiciones de reacción incluyen:

Temperatura: 60-70°C

Catalizador: Ácido sulfúrico

Tiempo de Reacción: 4-6 horas

Métodos de Producción Industrial: La producción industrial del Éster Metílico del Ácido Nervónico implica la extracción del ácido nervónico de fuentes naturales como los aceites de semillas de plantas, seguida de la esterificación. El proceso incluye:

Extracción: El ácido nervónico se extrae de los aceites de semillas de plantas utilizando solventes.

Esterificación: El ácido nervónico extraído se esterifica luego con metanol en presencia de un catalizador ácido para producir Éster Metílico del Ácido Nervónico

Análisis De Reacciones Químicas

Tipos de Reacciones: El Éster Metílico del Ácido Nervónico se somete a varias reacciones químicas, incluyendo:

Oxidación: El Éster Metílico del Ácido Nervónico se puede oxidar para formar los correspondientes epóxidos y productos hidroxilados.

Reducción: El éster se puede reducir para formar el alcohol correspondiente.

Hidrólisis: La hidrólisis ácida o básica del Éster Metílico del Ácido Nervónico produce ácido nervónico y metanol.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o tetróxido de osmio.

Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Hidrólisis: Hidrólisis ácida usando ácido clorhídrico o hidrólisis básica usando hidróxido de sodio.

Productos Principales:

Oxidación: Epóxidos y productos hidroxilados.

Reducción: Alcohol Nervónico.

Hidrólisis: Ácido nervónico y metanol

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Treatment of Demyelinating Diseases

Nervonic acid and its derivatives, including methyl nervonate, have been investigated for their potential therapeutic effects on demyelinating diseases such as multiple sclerosis (MS). Research indicates that these compounds can contribute to the repair and regeneration of nerve fibers, making them candidates for treating conditions characterized by myelin damage . The pharmaceutical compositions containing nervonic acid are formulated to enhance myelin repair mechanisms, which are crucial in managing MS and similar disorders .

1.2 Neuroprotective Effects

Studies have shown that nervonic acid methyl ester may have neuroprotective properties by promoting the synthesis of sphingolipids in neuronal tissues. These lipids are essential components of myelin sheaths, contributing to the integrity and function of the nervous system . Supplementation with nervonic acid has been associated with improved outcomes in neurological disorders, highlighting its role as a potential therapeutic agent in neurodegenerative diseases .

Nutritional Applications

2.1 Infant Nutrition

Nervonic acid is naturally present in human milk and is vital for infant brain development. Its supplementation in infant formulas may support neurological growth and cognitive function during critical developmental stages . The incorporation of this compound into dietary formulations can enhance the nutritional profile of products aimed at infants and young children.

2.2 Dietary Supplements

As an essential fatty acid, this compound is being explored as a dietary supplement for adults to support cognitive health and potentially mitigate risks associated with psychiatric disorders . Research indicates a correlation between low levels of nervonic acid and increased susceptibility to mental health issues, suggesting that supplementation could offer protective benefits .

Biochemical Research Applications

3.1 Fatty Acid Analysis

this compound serves as a standard in fatty acid analysis using gas chromatography-mass spectrometry (GC-MS). Its presence in various biological samples aids in understanding lipid metabolism and fatty acid profiles in different organisms . This application is particularly relevant in studies examining the fatty acid composition of human milk and other biological matrices .

3.2 Production Studies

Research into the microbial production of nervonic acid has identified specific strains capable of synthesizing high yields of this fatty acid. For example, Mortierella capitata has been studied for its ability to produce nervonic acid under controlled fermentation conditions, offering insights into sustainable production methods for this valuable compound . These findings have implications for industrial applications where large-scale production of fatty acids is required.

Case Studies and Research Findings

Mecanismo De Acción

El Éster Metílico del Ácido Nervónico ejerce sus efectos al incorporarse a la vaina de mielina de las fibras nerviosas, promoviendo la reparación y regeneración de los tejidos nerviosos. Se combina con esfingosinas a través de enlaces amida para formar esfingolípidos nervonílicos, que son componentes esenciales de la vaina de mielina. Los objetivos moleculares incluyen la esfingomielina y otros esfingolípidos en el sistema nervioso .

Compuestos Similares:

Éster Metílico del Ácido Erucico: Otro éster metílico de ácido graso monoinsaturado de cadena muy larga con propiedades similares, pero difiere en la posición del doble enlace.

Éster Metílico del Ácido Oleico: Un éster metílico de ácido graso monoinsaturado con una longitud de cadena más corta.

Éster Metílico del Ácido Linoleico: Un éster metílico de ácido graso poliinsaturado con dos dobles enlaces.

Unicidad: El Éster Metílico del Ácido Nervónico es único debido a su papel específico en el sistema nervioso y su capacidad para promover la reparación y regeneración de los tejidos nerviosos. Su estructura de cadena larga y la posición específica del doble enlace lo hacen particularmente efectivo en la formación de esfingolípidos nervonílicos .

Comparación Con Compuestos Similares

Erucic Acid Methyl Ester: Another very-long-chain monounsaturated fatty acid methyl ester with similar properties but differs in the position of the double bond.

Oleic Acid Methyl Ester: A monounsaturated fatty acid methyl ester with a shorter chain length.

Linoleic Acid Methyl Ester: A polyunsaturated fatty acid methyl ester with two double bonds.

Uniqueness: Nervonic Acid Methyl Ester is unique due to its specific role in the nervous system and its ability to promote the repair and regeneration of nerve tissues. Its long-chain structure and specific double bond position make it particularly effective in forming nervonyl sphingolipids .

Actividad Biológica

Nervonic acid methyl ester (also known as methyl nervonate) is a very long-chain monounsaturated fatty acid (C24:1 Δ15) that has garnered significant attention for its biological activities, particularly in relation to neurological health. This article delves into the biological activity of this compound, exploring its role in brain function, potential therapeutic applications, and findings from recent studies.

Overview of this compound

Nervonic acid is primarily found in the myelin sheath and white matter of the human brain, playing a crucial role in the development and maintenance of neuronal structures. Its methyl ester form, this compound, retains many of the bioactive properties of the parent compound.

Biological Functions

-

Neurological Health :

- Nervonic acid is essential for the formation and maintenance of myelin sheaths around nerve fibers, which is vital for proper nerve signal transmission. Studies have indicated that higher levels of nervonic acid are associated with improved cognitive function and a lower risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- It has been shown to promote nerve repair and regeneration, particularly after injuries to the nervous system .

- Antibacterial Properties :

-

Therapeutic Potential :

- The compound has been identified as having therapeutic potential for treating demyelinating disorders, with supplementation showing effectiveness in alleviating symptoms associated with conditions like multiple sclerosis .

- It also functions as a non-competitive inhibitor of HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapies .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

- Production Enhancement : A recent study utilized metabolic engineering in Yarrowia lipolytica to enhance the production of nervonic acid. This approach led to a significant increase in lipid production and highlighted the potential for cost-effective synthesis of nervonic acid and its derivatives for pharmaceutical applications .

- Antibacterial Activity Assessment : In an investigation into the bioactive constituents of Petroselinum crispum (parsley), this compound was identified as a major component. The study employed GC-MS analysis to confirm its presence and assessed its antibacterial properties, revealing stronger effects against Gram-negative bacteria compared to Gram-positive strains .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl (Z)-tetracos-15-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINIZSBLAFHZCP-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311780 | |

| Record name | Nervonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-88-2 | |

| Record name | Nervonic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2733-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (Z)-tetracos-15-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nervonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-tetracos-15-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of nervonic acid methyl ester, and how is it typically isolated?

A1: this compound is found naturally in various sources, including Acer Truncatum buge oil [] and Indian mustard plant (Brassica juncea) oil []. In the case of Acer Truncatum buge oil, the isolation process involves first converting the oil's fatty acids into fatty acid methyl esters. This compound is then separated from this mixture using a urea-inclusion method, which selectively traps the desired compound [].

Q2: Can you describe the structural characteristics of this compound?

A2: this compound, also known as methyl nervonate or methyl (Z)-tetracos-15-enoate, is a long-chain fatty acid methyl ester. While the provided research papers don't explicitly state its molecular formula and weight, these can be deduced from its structure:

Q3: The research mentions the identification of this compound in Indian mustard plant oil. What was the context of this identification, and what other fatty acid methyl esters were found alongside it?

A3: The research on Indian mustard plant oil aimed to study the impact of potassium and liquid humate on oil yield and composition []. Gas Chromatography-Coupled with Mass Spectrometry (GC-MS) analysis revealed this compound as a minor component of the oil. Major components included unsaturated fatty acid methyl esters like linoleic acid methyl ester, methyl 11-eicosenoate, and ethyl 13-docosenoate. Other identified compounds included palmitic acid methyl ester, stearic acid methyl ester, methyl 18-methylnonadecanoate, lignoceric acid methyl ester, and cis-13-eicosenoic acid methyl ester [].

Q4: One paper explored the production of biodiesel from chicken fat using subcritical methanol. Was this compound identified in the resulting biodiesel, and what does this imply about the chicken fat itself?

A4: Yes, this compound was one of the identified components in the biodiesel produced from chicken fat using the subcritical methanol process []. This finding implies that the original chicken fat contained nervonic acid, which was then converted to its methyl ester during the transesterification reaction involved in biodiesel production.

Q5: Apart from its presence in natural sources and biodiesel, is there any research highlighting other potential applications of this compound?

A5: While the provided research focuses on this compound in naturally occurring contexts, its presence in Aspergillus neoniveus, a fungus known to produce bioactive compounds, suggests further research potential []. Although not directly investigated in these papers, the identification of this compound alongside other bioactive metabolites hints at possible applications in areas such as pharmaceuticals or agricultural chemistry. Further investigation is needed to explore these possibilities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.